1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol
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Overview
Description
1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with two methyl groups and a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The cyclopentane ring can then be functionalized with the thiazole moiety through various coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives. Its cyclopentane ring adds to its structural diversity, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1,2-dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-9(8-4-7-11-13-8)5-3-6-10(9,2)12/h4,7,12H,3,5-6H2,1-2H3 |
InChI Key |
BQRDEZHQCZKFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C2=CC=NS2 |
Origin of Product |
United States |
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